molecular formula C19H20N2O3 B2925969 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide CAS No. 922109-28-2

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide

Cat. No. B2925969
CAS RN: 922109-28-2
M. Wt: 324.38
InChI Key: DKJOTACLDTUAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is commonly used for the treatment of depression and anxiety disorders. It was first developed in the 1980s and has since become a popular alternative to traditional antidepressants due to its fewer side effects and lower risk of drug interactions.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Synthesis Techniques : Research demonstrates various synthesis methods for derivatives of dibenzoxazepines. For instance, Yao-wu (2008) highlights the synthesis of 4-chloro-7-methoxy-6-pivalamidoquinazoline, a compound related to the target molecule, showcasing the complexity and steps involved in the synthesis of such compounds (Yao-wu, 2008).

  • Reactions and Rearrangements : Terada et al. (1973) provide insights into the reactions and rearrangements of benzo[6,7]-1,4-diazepino[5,4-b]oxazole derivatives, which are chemically related to the target compound. These studies contribute to understanding the chemical behaviors of similar compounds (Terada et al., 1973).

  • Diverse Synthetic Approaches : Saha et al. (2015) explored a two-step diversity-oriented synthetic protocol for dihydrodibenzo[b,f][1,4]thiazepine-11-carboxamides, highlighting the versatility in approaches for synthesizing complex molecules in this family (Saha et al., 2015).

Applications in Medical Imaging and Diagnostics

  • PET Imaging in Cognitive Impairment : Suotunen et al. (2010) investigated the use of PET imaging agents related to the target molecule in evaluating cognitive impairment. This underscores the potential use of similar compounds in medical diagnostics (Suotunen et al., 2010).

  • Alzheimer's Disease Research : Kemppainen et al. (2006) utilized PET amyloid ligands structurally akin to N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide in Alzheimer's disease research. Such studies highlight the potential for these compounds in neurodegenerative disease research (Kemppainen et al., 2006).

Neuroprotective and Anti-inflammatory Potential

  • Neuroprotective Effects : Kaur et al. (2019) explored the neuroprotective effects of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, related to the target compound, on vascular cognitive impairment. This suggests the therapeutic potential of similar molecules in treating neurological conditions (Kaur et al., 2019).

  • Topical Anti-inflammatory Activity : Hamer et al. (1996) reported on dibenzoxepinone hydroxylamines and hydroxamic acids, compounds related to the target molecule, showing dual inhibition of cyclooxygenase and 5-lipoxygenase, along with potent topical anti-inflammatory activity. This indicates the potential use of such compounds in dermatological conditions (Hamer et al., 1996).

properties

IUPAC Name

2,2-dimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-11-5-7-16-14(9-11)21-17(22)13-10-12(6-8-15(13)24-16)20-18(23)19(2,3)4/h5-10H,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJOTACLDTUAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C(C)(C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.